Fluphenazine decanoate N-4-oxide
Übersicht
Beschreibung
Fluphenazine decanoate is the decanoate ester of a trifluoromethyl phenothiazine derivative . It is a highly potent behavior modifier with a markedly extended duration of effect . It is used in the treatment of chronic psychoses such as schizophrenia .
Synthesis Analysis
The esterification of fluphenazine markedly prolongs the drug’s duration of effect without unduly attenuating its beneficial action . The typical retention time for fluphenazine decanoate is about 17 minutes .Molecular Structure Analysis
Fluphenazine decanoate has the following chemical formula: C22H26F3N3OS. Its molar mass is 437.53 g/mol . The IUPAC name for Fluphenazine decanoate N-4-oxide is 1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1-oxide .Chemical Reactions Analysis
Fluphenazine decanoate has activity at all levels of the central nervous system (CNS) as well as on multiple organ systems . The mechanism whereby its therapeutic action is exerted is unknown .Physical And Chemical Properties Analysis
Fluphenazine decanoate is a small molecule with an average weight of 437.522 and a monoisotopic weight of 437.174867774 . It has a chemical formula of C22H26F3N3OS .Wissenschaftliche Forschungsanwendungen
Use in Psychiatric Medicine
Fluphenazine decanoate is widely used in the treatment of psychotic illnesses . It is commonly administered orally or intramuscularly as the dihydrochloride .
Method of Application
The drug is typically administered either orally or via intramuscular injection . The exact dosage and frequency of administration would depend on the specific needs of the patient.
Results and Outcomes
While specific quantitative data was not available, fluphenazine decanoate is generally considered effective in managing symptoms of psychosis .
Use in Dosage Studies
Fluphenazine decanoate has been studied in the context of dosage studies, specifically comparing high dose vs standard dose treatments .
Method of Application
In these studies, different dosages of fluphenazine decanoate were administered to patients, and their responses were monitored over a medium term of 6 months to 1 year .
Results and Outcomes
The studies found that there was a need for additional antipsychotic treatment in some cases . However, specific quantitative data or statistical analyses were not provided in the source.
Use in Long-Acting Parenteral Neuroleptic Therapy
Fluphenazine Decanoate Injection is a long-acting parenteral antipsychotic drug intended for use in the management of patients requiring prolonged parenteral neuroleptic therapy .
Method of Application
The drug is administered via injection . The exact dosage and frequency of administration would depend on the specific needs of the patient .
Results and Outcomes
While specific quantitative data was not available, Fluphenazine Decanoate Injection is generally considered effective in managing symptoms of psychosis .
Use in Preparing Injectable or Other Sterile Dosage Forms
Fluphenazine Decanoate is used in preparing injectable or other sterile dosage forms .
Method of Application
The drug is typically administered via injection . The exact dosage and frequency of administration would depend on the specific needs of the patient .
Results and Outcomes
While specific quantitative data was not available, Fluphenazine Decanoate is generally considered effective in managing symptoms of psychosis .
Use in Plasma Level Studies
Fluphenazine decanoate has been used in studies to understand the relationship between plasma levels of the drug and its therapeutic effects .
Method of Application
In these studies, fluphenazine decanoate is administered to patients and their plasma levels are monitored over a period of time .
Results and Outcomes
These studies have helped in understanding the pharmacokinetics of fluphenazine decanoate and its relationship with therapeutic response .
Use in Treatment of Dementia-Related Psychosis
While fluphenazine decanoate is not approved for the treatment of patients with dementia-related psychosis, it has been used off-label for this purpose .
Safety And Hazards
Zukünftige Richtungen
There are proposals to revise the monograph of Fluphenazine Decanoate Injection based on the version to be official on May 1, 2024 . The revisions include replacing Identification A based on the wet chemistry, with the UV spectral agreement as in the proposed Assay . Manufacturers are encouraged to submit their FDA-approved specifications to USP if they are different from those proposed in this revision .
Eigenschaften
IUPAC Name |
2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-38(40)21-19-36(20-22-38)17-11-18-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINJGQLVIHABHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226916 | |
Record name | Fluphenazine decanoate N-4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluphenazine decanoate N-4-oxide | |
CAS RN |
76005-64-6 | |
Record name | Fluphenazine decanoate N-4-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076005646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluphenazine decanoate N-4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluphenazine Decanoate N4-Oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9V8339ZL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.